Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol . This compound is a derivative of a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, with a tert-butyl protecting group (Boc) attached to the carboxylic acid functionality (carboxylate). It also contains a cyclopropyl group and a ketone moiety attached to the second carbon of the chain.
Preparation Methods
The synthesis of tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate typically involves the reaction of a cyclopropylalanine derivative with Boc anhydride, followed by further functionalization the presence of the Boc group suggests that the compound might be synthesized through standard peptide synthesis techniques, which often involve the use of protecting groups to prevent unwanted side reactions.
Chemical Reactions Analysis
Due to the limited information available, specific details about the chemical reactions involving tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate are not well-documented. based on its structure, the compound is likely to undergo various types of reactions, including:
Oxidation: The ketone moiety may undergo oxidation reactions under appropriate conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrolidine ring and the cyclopropyl group may participate in substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate serves as a useful building block or intermediate in the synthesis of several novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. The compound’s unique structure, which includes a cyclopropyl group and a Boc-protected pyrrolidine ring, makes it valuable for research in organic chemistry, particularly in the development of new pharmaceuticals and biologically active molecules.
Mechanism of Action
There is no documented information regarding the specific mechanism of action of tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate. the presence of the Boc group suggests that the compound might be a protected intermediate for the synthesis of peptides containing a cyclopropylalanine unit. The cyclopropyl group can introduce steric hindrance and potentially alter the conformation of a peptide, which may affect its biological activity.
Comparison with Similar Compounds
Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. These compounds serve as useful intermediates in the synthesis of various organic compounds and share similar structural features, such as the presence of a Boc-protected nitrogen-containing ring and a ketone moiety. The unique aspect of this compound is the inclusion of a cyclopropyl group, which can introduce additional steric effects and potentially alter the reactivity and conformation of the molecule.
Properties
IUPAC Name |
tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-4-5-11(15)9-12(16)10-6-7-10/h10-11H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJKBAZZGISBMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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